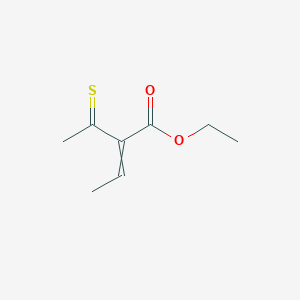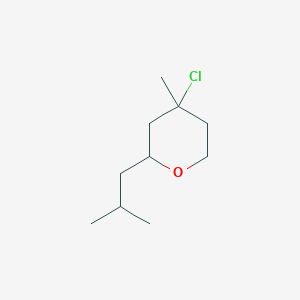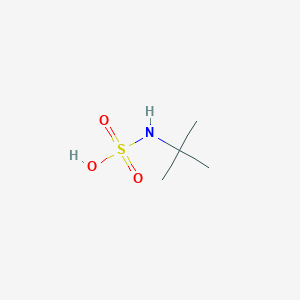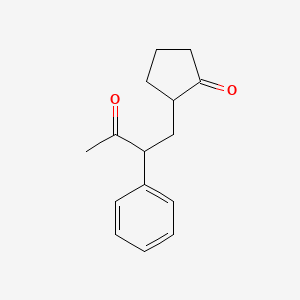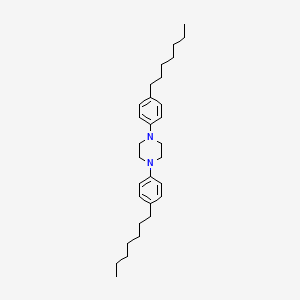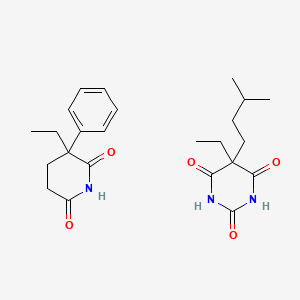
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt. with 3-ethyl-3-phenyl-2,6-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt with 3-ethyl-3-phenyl-2,6-piperidinedione” is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-” typically involves the reaction of pyrimidinetrione derivatives with ethyl and methylbutyl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
For “3-ethyl-3-phenyl-2,6-piperidinedione,” the synthesis may involve the reaction of piperidinedione derivatives with ethyl and phenyl groups. The reaction conditions are optimized to achieve the desired product with minimal side reactions.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.
化学反応の分析
Types of Reactions
The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-” can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biology, these compounds may be used as probes to study enzyme activity or as ligands in receptor binding studies. Their unique structures allow for specific interactions with biological targets.
Medicine
In medicine, these compounds may have potential therapeutic applications. They could be investigated for their activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, these compounds may be used in the production of polymers, coatings, and other materials. Their chemical properties make them suitable for various industrial applications.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, they may bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidinetrione and piperidinedione derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-methylbutyl)-, mixt. with 3-ethyl-3-phenyl-2,6-piperidinedione” lies in its specific combination of functional groups and its potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
52623-89-9 |
|---|---|
分子式 |
C24H33N3O5 |
分子量 |
443.5 g/mol |
IUPAC名 |
5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione;3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2.C11H18N2O3/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16;1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h3-7H,2,8-9H2,1H3,(H,14,15,16);7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |
InChIキー |
JXKIQTRZRXKFHM-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


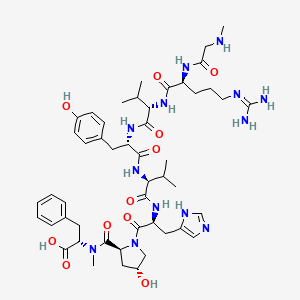
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
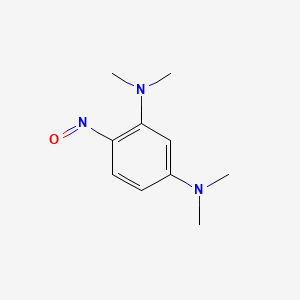
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
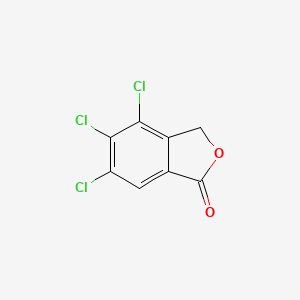
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
